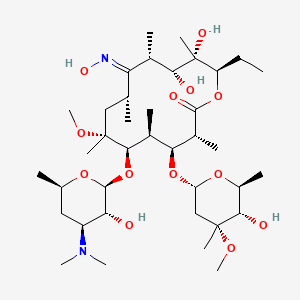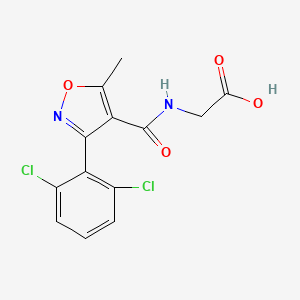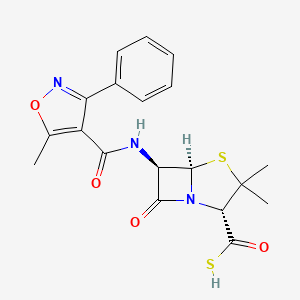![molecular formula C17H33ClN2O6S B601511 (2R)-4-乙基-N-[2-羟基-1-[(3R,4R,6R)-3,4,5-三羟基-6-甲基硫代氧代氧杂环-2-基]丙基]-1-甲基吡咯烷-2-甲酰胺;盐酸盐 CAS No. 11021-35-5](/img/structure/B601511.png)
(2R)-4-乙基-N-[2-羟基-1-[(3R,4R,6R)-3,4,5-三羟基-6-甲基硫代氧代氧杂环-2-基]丙基]-1-甲基吡咯烷-2-甲酰胺;盐酸盐
描述
Lincomycin B Hydrochloride is a Lincomycin analog.
科学研究应用
Antibiotic Detection in Environmental Samples
Lincomycin B Hydrochloride is utilized in the development of detection methods for antibiotics in environmental samples. A notable application is the colorimetric determination of lincomycin using HAuCl4 and NaOH . This method is simple, rapid, sensitive, and selective, showing a color change from colorless to blue upon the addition of lincomycin. It has a low detection limit and excellent selectivity compared to other common antibiotics, making it suitable for monitoring lincomycin residues in environmental water and milk .
Antibacterial Applications
As an antibiotic, Lincomycin B Hydrochloride is effective against a variety of bacteria, particularly Gram-positive cocci and bacilli , as well as Gram-negative cocci . It’s also active against certain anaerobic bacteria. Its clinical use has been largely replaced by clindamycin, but it remains in use for treating serious bacterial infections, especially in patients allergic to penicillins or when penicillin is inappropriate .
Veterinary Medicine
In veterinary medicine, lincomycin is widely used in the feed and animal production industry to prevent animal diseases and improve growth. However, its presence in high concentrations in animal-derived food can cause health problems, which underscores the importance of its detection and monitoring in food products .
Optimization of Antibiotic Production
Research has been conducted to optimize the production of lincomycin A with minimal lincomycin B production. This involves the use of statistical mixture designs and methodologies like Plackett-Burman Design (PBD) , steepest ascent , and Box-Behnken Design (BBD) to adjust the culture medium for an industrial lincomycin-producing strain of Streptomyces lincolnensis .
Pharmaceutical Research
Lincomycin B Hydrochloride is a subject of pharmaceutical research due to its potential as a therapeutic agent. Its mechanism of action and interactions with other drugs are studied to enhance its efficacy and reduce adverse effects. This research contributes to the development of new formulations and drug delivery systems .
Food Safety and Quality Control
The compound is used in assays for ensuring food safety by detecting antibiotic residues in food products. This is crucial for maintaining public health standards and preventing the spread of antibiotic-resistant bacteria through the food supply chain .
Environmental Impact Studies
Lincomycin B Hydrochloride is studied for its environmental impact, particularly in relation to its use in agriculture and its potential to contribute to antibiotic resistance. Research in this field aims to develop strategies for reducing environmental contamination and promoting sustainable use of antibiotics .
Analytical Chemistry Techniques
The compound is used to improve various analytical chemistry techniques, such as High-Performance Liquid Chromatography (HPLC) , Liquid Chromatography-Mass Spectrometry (LC-MS) , and Capillary Electrophoresis (CE) . These techniques are essential for the quantitative and qualitative analysis of lincomycin in complex matrices .
作用机制
Target of Action
Lincomycin B Hydrochloride, a lincosamide antibiotic, primarily targets the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, making it a key target for many antibiotics .
Mode of Action
Lincomycin B Hydrochloride interacts with its target by functioning as a structural analogue of the 3’ end of L-Pro-Met-tRNA and deacylated-tRNA . It binds to the 23S rRNA of the 50S bacterial ribosomal subunit, inhibiting protein synthesis . This interaction prevents the binding of aminoacyl sRNA to the messenger ribosome complex, thereby inhibiting the peptide bond formation and translocation during protein synthesis .
Biochemical Pathways
The action of Lincomycin B Hydrochloride affects the protein synthesis pathway in bacteria . By inhibiting the 50S ribosomal subunit, it disrupts the formation of peptide bonds, which are essential for the creation of new proteins . This disruption can lead to the cessation of bacterial growth and eventually bacterial death .
Pharmacokinetics
For its close relative, lincomycin, it is known that the drug is excreted via the kidneys and bile duct . The serum half-life may be prolonged in patients with severe impairment of renal function, and in patients with abnormal hepatic function, the serum half-life may be twice as long as in patients with normal hepatic function . These factors can impact the bioavailability of the drug.
Result of Action
The primary result of Lincomycin B Hydrochloride’s action is the inhibition of bacterial growth . By disrupting protein synthesis, the drug prevents bacteria from producing essential proteins, which can lead to the cessation of bacterial growth and eventually bacterial death .
Action Environment
Environmental factors can significantly influence the action of Lincomycin B Hydrochloride. For instance, studies have shown that the addition of NaCl as an osmotic regulator in the fermentation process of Streptomyces lincolnensis can decrease the content of Lincomycin B and increase the production of Lincomycin A . This suggests that osmotic pressure can play a crucial role in the efficacy and stability of the compound .
属性
IUPAC Name |
(2R)-4-ethyl-N-[2-hydroxy-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O6S.ClH/c1-5-9-6-10(19(3)7-9)16(24)18-11(8(2)20)15-13(22)12(21)14(23)17(25-15)26-4;/h8-15,17,20-23H,5-7H2,1-4H3,(H,18,24);1H/t8?,9?,10-,11?,12-,13-,14?,15?,17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUWHIXJDICIPX-OVKWTFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1C[C@@H](N(C1)C)C(=O)NC(C2[C@@H]([C@H](C([C@H](O2)SC)O)O)O)C(C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33ClN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857931 | |
| Record name | Methyl 6,8-dideoxy-6-[(4-ethyl-1-methyl-D-prolyl)amino]-1-thio-beta-L-threo-octopyranoside--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lincomycin B Hydrochloride | |
CAS RN |
11021-35-5 | |
| Record name | Methyl 6,8-dideoxy-6-[(4-ethyl-1-methyl-D-prolyl)amino]-1-thio-beta-L-threo-octopyranoside--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




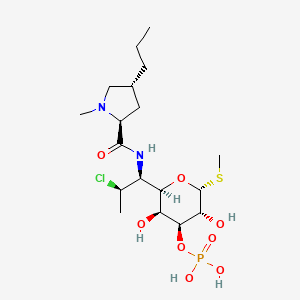



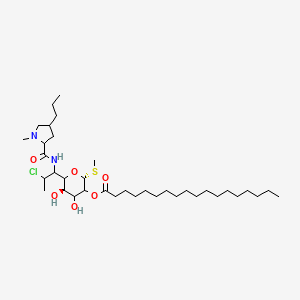

![(2R)-N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B601441.png)

